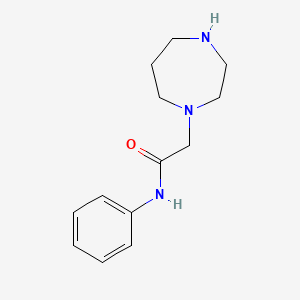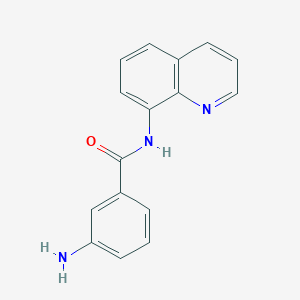
3-amino-N-quinolin-8-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-quinolin-8-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research. This compound is a member of the quinoline family and possesses a unique chemical structure that makes it a promising candidate for developing new drugs and exploring its biological properties.
Mecanismo De Acción
The mechanism of action of 3-amino-N-quinolin-8-ylbenzamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, in the study by Zhang et al., it was proposed that 3-amino-N-quinolin-8-ylbenzamide inhibited the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation.
Biochemical and Physiological Effects
3-amino-N-quinolin-8-ylbenzamide has been reported to exhibit various biochemical and physiological effects. In addition to its antitumor and antiviral activities, this compound has been found to possess anti-inflammatory properties. In a study by Li et al., 3-amino-N-quinolin-8-ylbenzamide was shown to reduce the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Furthermore, this compound has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-amino-N-quinolin-8-ylbenzamide in lab experiments is its unique chemical structure, which makes it a promising candidate for developing new drugs and exploring its biological properties. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-amino-N-quinolin-8-ylbenzamide. One area of interest is exploring its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of new synthesis methods and the modification of the chemical structure of 3-amino-N-quinolin-8-ylbenzamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 3-amino-N-quinolin-8-ylbenzamide involves the reaction of 8-aminoquinoline with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. This method has been reported in the literature and has been used by many researchers to synthesize 3-amino-N-quinolin-8-ylbenzamide.
Aplicaciones Científicas De Investigación
3-amino-N-quinolin-8-ylbenzamide has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. In a study conducted by Zhang et al., 3-amino-N-quinolin-8-ylbenzamide was found to inhibit the growth of human lung cancer cells by inducing cell cycle arrest and apoptosis. Another study by Chen et al. reported that this compound exhibited potent antiviral activity against the hepatitis C virus.
Propiedades
IUPAC Name |
3-amino-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,17H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJFGAQNAICKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)N)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-quinolin-8-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)


![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)

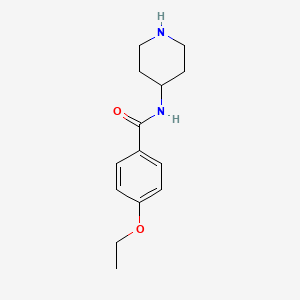
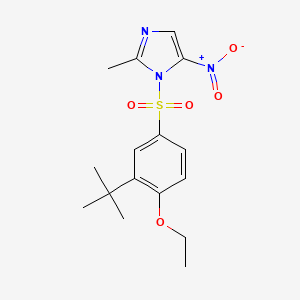
![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)
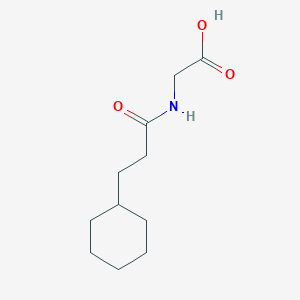
![2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)
